REACTION_CXSMILES
|
[C:1]([CH2:5][NH:6][C@H:7]([C:9]([OH:11])=[O:10])[CH3:8])(=O)[CH:2]=C.Cl[C:13](OCC)=O>>[CH3:13][C:7]1([CH3:8])[N:6]=[C:5]([CH:1]=[CH2:2])[O:10][C:9]1=[O:11]
|
Name
|
N-acryloylmethylalanine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)CN[C@@H](C)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
instead of cooling the filtrate
|
Type
|
CUSTOM
|
Details
|
to crystallize the product
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated on a rotary evaporator
|
Type
|
DISTILLATION
|
Details
|
the crude product was distilled just above room temperature at 0.5 Torr
|
Type
|
CUSTOM
|
Details
|
to collect the product
|
Type
|
DISTILLATION
|
Details
|
Typical distilled
|
Type
|
CUSTOM
|
Details
|
yields
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(C(=O)OC(=N1)C=C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |